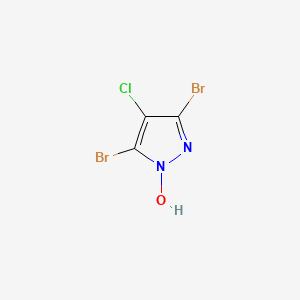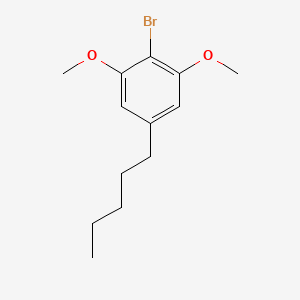![molecular formula C8H11NOS B14411576 N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine CAS No. 83369-32-8](/img/structure/B14411576.png)
N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-6-Thiabicyclo[322]non-8-en-7-ylidenehydroxylamine is a unique compound characterized by its bicyclic structure containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine typically involves the construction of the bicyclic framework followed by the introduction of the hydroxylamine group. One common approach is the cyclization of suitable precursors under controlled conditions. For example, the reaction of sulfur dichloride with cyclooctadiene can form a bicyclic intermediate, which can then be further functionalized to introduce the hydroxylamine group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the bicyclic structure or the hydroxylamine group.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes with metals and other biomolecules is a key aspect of its activity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but differs in the position and type of substituents.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Another related compound with a different arrangement of sulfur and oxygen atoms.
Uniqueness
N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine is unique due to its specific bicyclic framework and the presence of the hydroxylamine group. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
83369-32-8 |
|---|---|
Fórmula molecular |
C8H11NOS |
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
N-(6-thiabicyclo[3.2.2]non-8-en-7-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H11NOS/c10-9-8-6-2-1-3-7(11-8)5-4-6/h4-7,10H,1-3H2 |
Clave InChI |
HFKBNBGMJZKXFA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC(C1)SC2=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


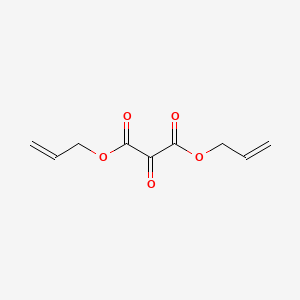
![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)
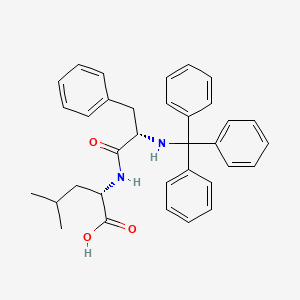
![Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride](/img/structure/B14411529.png)
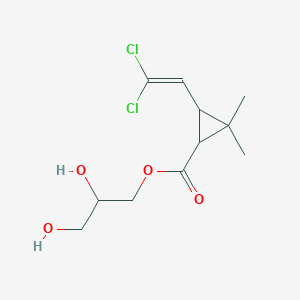

![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)
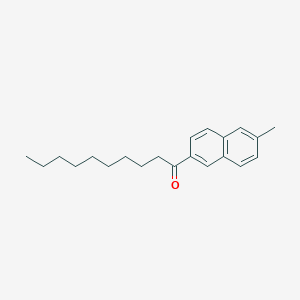
![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)
